(1-methyl-1H-indazol-3-yl)methanol

Analytical Chemistry Quality Control Medicinal Chemistry

Fragment-based screening requires scaffolds with defined solution behavior. (1-Methyl-1H-indazol-3-yl)methanol eliminates tautomeric ambiguity via N1-methylation, ensuring a single dominant species in SPR/NMR assays. • Confirmed binding mode: co-crystal structure with B. melitensis KAS (PDB: 3MQD). • Hydroxymethyl handle enables rapid derivatization to esters, ethers, amines, and triazoles for focused kinase libraries targeting JAK/STAT. • Favorable fragment profile: LogP 0.75, tPSA 38 Ų, complies with Rule of Three. Supplied with ≥95% purity; available for immediate global dispatch.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 1578-96-7
Cat. No. B075118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-methyl-1H-indazol-3-yl)methanol
CAS1578-96-7
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=N1)CO
InChIInChI=1S/C9H10N2O/c1-11-9-5-3-2-4-7(9)8(6-12)10-11/h2-5,12H,6H2,1H3
InChIKeyKMEYZHACDFMRCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Methyl-1H-indazol-3-yl)methanol (CAS 1578‑96‑7): A Key Indazole Fragment for Kinase‑Focused Drug Discovery and Medicinal Chemistry


(1-Methyl-1H-indazol-3-yl)methanol (CAS 1578‑96‑7, molecular formula C₉H₁₀N₂O) is a heterocyclic fragment molecule that combines an indazole scaffold with a hydroxymethyl group at the 3‑position and a methyl group at the 1‑position . This substitution pattern provides a distinct physicochemical profile, including a calculated LogP of 0.75 and a polar surface area of 38 Ų . The compound is widely used as a versatile building block for the synthesis of kinase inhibitors and as a fragment hit in fragment‑based drug discovery (FBDD) campaigns .

Why Generic Substitution of (1-Methyl-1H-indazol-3-yl)methanol Fails in Structure‑Based Design and Synthetic Accessibility


Indazole‑based building blocks are not interchangeable because subtle variations in substitution pattern—particularly at the 1‑ and 3‑positions—dramatically alter molecular recognition, synthetic accessibility, and metabolic stability. The N‑methyl group in (1-methyl-1H-indazol-3-yl)methanol blocks tautomerization at N1, eliminating the hydrogen‑bond donor present in the unsubstituted (1H-indazol-3-yl)methanol . This change alters both the compound’s electronic properties and its hydrogen‑bonding capacity, leading to different binding poses in kinase active sites and distinct metabolic pathways . Furthermore, the 3‑hydroxymethyl group provides a unique synthetic handle for derivatization that is absent in close analogs such as 1‑ethyl‑1H‑indazol‑3‑yl)methanol or 1‑propyl‑1H‑indazol‑3‑yl)methanol, which introduce additional steric bulk and lipophilicity that may compromise solubility and fragment‑library compatibility [1].

Quantitative Differentiation of (1-Methyl-1H-indazol-3-yl)methanol: Direct Comparators and Performance Metrics


Structural Confirmation and Purity Benchmarking for (1-Methyl-1H-indazol-3-yl)methanol

The identity of (1-methyl-1H-indazol-3-yl)methanol can be unequivocally confirmed by ¹H NMR spectroscopy, which provides distinct diagnostic signals not observed in closely related indazole derivatives. The ¹H NMR spectrum (CDCl₃, 300 MHz) exhibits a characteristic singlet at δ 4.03 (3H, N‑CH₃) and a singlet at δ 4.82 (2H, CH₂OH), alongside aromatic proton signals that differentiate it from the unsubstituted analog (1H-indazol-3-yl)methanol, which lacks the N‑methyl signal . This spectral fingerprint ensures that the correct regioisomer is obtained, which is critical because even trace contamination with other indazole isomers can lead to false structure–activity relationships in medicinal chemistry campaigns.

Analytical Chemistry Quality Control Medicinal Chemistry

Predicted Physicochemical Properties and Drug‑Likeness of (1-Methyl-1H-indazol-3-yl)methanol

(1-Methyl-1H-indazol-3-yl)methanol exhibits a favorable predicted physicochemical profile for a fragment molecule, with a calculated LogP of 0.75 and a topological polar surface area (tPSA) of 38 Ų, both of which fall within the rule‑of‑three (RO3) guidelines for fragment libraries . In contrast, the unsubstituted analog (1H-indazol-3-yl)methanol (CAS 64132-13-4) has a predicted LogP of approximately 1.06 and a tPSA of 48.91 Ų, indicating higher lipophilicity and a larger polar surface area [1]. The lower LogP of the N‑methylated compound suggests improved aqueous solubility and reduced promiscuity in biochemical assays, which are desirable attributes for fragment screening and hit‑to‑lead optimization.

Computational Chemistry ADME Prediction Fragment-Based Drug Discovery

Hazard Profile and Safe Handling Requirements for (1-Methyl-1H-indazol-3-yl)methanol

(1-Methyl-1H-indazol-3-yl)methanol is classified as Acute Toxicity Category 4 (oral) and carries the hazard statement H302 (“Harmful if swallowed”) . It is also assigned to Water Hazard Class 3 (WGK 3), indicating a high hazard to waters . These classifications necessitate specific handling, storage, and disposal procedures that differ from those for less hazardous indazole analogs. For example, the unsubstituted (1H-indazol-3-yl)methanol may not carry the same acute toxicity classification, potentially leading to inadequate safety precautions if substituted without verification of the correct hazard profile.

Laboratory Safety Regulatory Compliance Procurement

Structural Biology Evidence: Co‑crystal Structure of (1-Methyl-1H-indazol-3-yl)methanol Bound to Beta‑Ketoacyl Synthase

A co‑crystal structure of (1-methyl-1H-indazol-3-yl)methanol bound to beta‑ketoacyl synthase (KAS) from Brucella melitensis has been solved by X‑ray diffraction at high resolution (PDB ID: 3MQD) [1]. This structure provides direct experimental evidence of the compound’s binding mode within a bacterial enzyme active site, a feature that is not available for many closely related indazole fragments. The binding mode reveals specific hydrogen‑bonding interactions involving the hydroxymethyl group and hydrophobic contacts with the N‑methyl group, which would be absent or altered in the unsubstituted analog or in regioisomers with different methylation patterns.

Structural Biology Fragment Screening Antibacterial Drug Discovery

Optimal Research and Procurement Applications for (1-Methyl-1H-indazol-3-yl)methanol


Fragment‑Based Drug Discovery (FBDD) Campaigns Targeting Kinases and Other Enzymes

The favorable physicochemical profile (LogP 0.75, tPSA 38 Ų) and the availability of a co‑crystal structure (PDB: 3MQD) make (1-methyl-1H-indazol-3-yl)methanol an excellent fragment hit for FBDD programs. Its N‑methylation prevents tautomerization at N1, ensuring a single dominant species in solution and simplifying biophysical screening . The compound can be directly soaked into protein crystals or screened by surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) to identify initial binding interactions, which can then be optimized using the existing structural data.

Synthesis of Kinase Inhibitor Scaffolds via 3‑Hydroxymethyl Derivatization

The 3‑hydroxymethyl group of (1-methyl-1H-indazol-3-yl)methanol serves as a versatile synthetic handle for the introduction of diverse functional groups, including esters, ethers, amines, and triazoles. This reactivity enables the rapid generation of focused libraries of indazole‑based kinase inhibitors, particularly those targeting the JAK/STAT pathway . The N‑methyl group enhances metabolic stability of downstream products by blocking oxidative N‑demethylation, a common metabolic liability of unsubstituted indazoles [1].

Analytical Reference Standard for NMR and LC‑MS Method Development

The distinct ¹H NMR signals of (1-methyl-1H-indazol-3-yl)methanol (δ 4.03 for N‑CH₃ and δ 4.82 for CH₂OH) provide clear, quantitative markers for identity and purity testing. This makes the compound a valuable reference standard for developing and validating analytical methods, particularly when distinguishing between N1‑methylated and unsubstituted indazole intermediates in complex reaction mixtures . The compound’s well‑defined hazard classification (H302, WGK 3) also supports proper handling and disposal documentation for quality control laboratories .

Medicinal Chemistry Optimization of Antibacterial Leads Targeting Fatty Acid Biosynthesis

The co‑crystal structure with beta‑ketoacyl synthase from Brucella melitensis (PDB: 3MQD) provides a direct starting point for structure‑guided optimization of antibacterial agents targeting the bacterial fatty acid synthesis (FASII) pathway. (1-Methyl-1H-indazol-3-yl)methanol can be used as a template for designing more potent KAS inhibitors, with the structural information guiding the placement of additional substituents to improve binding affinity and selectivity over human FAS [2].

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